N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The molecule also contains methoxy groups (OCH3), a methylthio group (SCH3), and an acetamide group (CH3CONH2). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring, methoxy groups, methylthio group, and acetamide group would all contribute to its overall structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the oxadiazole ring might participate in electrophilic aromatic substitution reactions, while the acetamide group could undergo hydrolysis. The methoxy and methylthio groups might also influence the compound’s reactivity .Scientific Research Applications
Synthetic Pathways and Derivatives
- A novel synthetic route to 1,3,4-oxadiazole derivatives showcases the potential for creating compounds with α-glucosidase inhibitory activity, which could be beneficial for developing new treatments for diabetes. These compounds were achieved through a five-step synthesis, starting from common raw materials, indicating a versatile approach to designing drug leads (M. Iftikhar et al., 2019).
Antimicrobial and Anticancer Activities
- Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds exhibit a range of activities against different cancer cell lines and microbial species, highlighting their potential in therapeutic applications (Samreen Gul et al., 2017; B. Ravinaik et al., 2021).
Molecular Modeling and ADME Predictions
- Molecular modeling and ADME (absorption, distribution, metabolism, excretion) predictions have supported the findings of synthesized 1,3,4-oxadiazole derivatives, indicating their potential as drug leads. This approach allows for a better understanding of the compounds' behavior in biological systems and their pharmacokinetic properties (M. Iftikhar et al., 2019).
Novel Compounds and Biological Screening
- Novel compounds incorporating the 1,3,4-oxadiazole moiety have been synthesized and subjected to biological screening, revealing activities such as enzyme inhibition and interactions with serum albumin. These studies contribute to the understanding of the biological relevance of 1,3,4-oxadiazole derivatives and their potential therapeutic uses (N. Virk et al., 2023).
Antioxidant Activity
- The antioxidant activity of certain 1,3,4-oxadiazole derivatives has been explored, with compounds showing significant activity. This suggests their potential use in conditions associated with oxidative stress (Subbulakshmi N. Karanth et al., 2019).
Safety And Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-9-13(10-15(11-14)25-2)18-21-22-19(26-18)20-17(23)8-12-4-6-16(27-3)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJYCRPAYWTSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide |
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